1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry. It is characterized by its unique structural features, which include a piperazine ring substituted with both cyclohexyl and phenyl groups. This compound is primarily investigated for its potential interactions with biological receptors, making it a valuable building block for the synthesis of more complex molecules.
This compound can be sourced from various chemical suppliers and is classified under piperazine derivatives. Piperazines are a class of compounds known for their diverse pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. The specific compound 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride is noted for its potential biological activities and is often used in proteomics research .
The synthesis of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride typically involves several key steps:
The synthetic routes are elaborated in various studies, showcasing different methodologies that optimize yield and purity .
The molecular structure of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride can be described as follows:
The compound's structure allows for flexibility due to the cyclohexyl moiety while maintaining rigidity from the piperazine ring, which is crucial for its biological activity .
1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride participates in various chemical reactions that can modify its structure or enhance its properties:
These reactions are significant for developing derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action of 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride is primarily related to its interaction with neurotransmitter receptors in the central nervous system.
Research into its specific interactions continues to evolve, providing insights into its potential therapeutic applications .
These properties are essential for determining the appropriate conditions for storage and use in laboratory settings .
1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride has several scientific applications:
The versatility of this compound makes it valuable across multiple domains within chemical and pharmaceutical research .
The assembly of the 1-(4-phenyl-cyclohexyl)-piperazine scaffold employs convergent and linear synthetic strategies, leveraging stereoselective and regioselective transformations. A predominant convergent route involves the separate preparation of the cyclohexyl-phenyl and piperazine precursors, followed by coupling. Reductive amination between 4-phenylcyclohexanone and piperazine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane achieves yields of 78–85%, with trans-isomer predominance (>8:1) due to equatorial amine positioning [9] [1]. Alternative coupling via nucleophilic aromatic substitution (SNAr) activates 1-fluoro-4-nitrobenzene with piperazine, followed by catalytic hydrogenation to the aniline intermediate and subsequent cyclohexylation, though this route suffers from lower atom economy (45–50%) [1] [6].
Linear synthesis builds the cyclohexane ring through Diels-Alder cycloaddition between 1,3-butadiene and acrylic acid derivatives, followed by piperazine installation. Stereocontrol remains challenging, with cis/trans isomer ratios highly dependent on reaction temperature and catalysts (e.g., AlCl₃ favoring trans at 0°C) [9]. Recent innovations include photoredox-catalyzed C–N coupling for direct cyclohexyl-piperazine bond formation, utilizing iridium catalysts ([Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) under blue LED light to achieve 70% yield with enhanced functional group tolerance [6].
Table 1: Comparison of Key Synthetic Routes for Scaffold Assembly
Strategy | Key Reaction | Conditions | Yield (%) | Isomeric Ratio (trans:cis) |
---|---|---|---|---|
Convergent (Reductive Amination) | NaBH(OAc)₃, DCE, 25°C | 4-Phenylcyclohexanone + piperazine | 78–85 | 8.5:1 |
Convergent (SNAr) | K₂CO₃, DMF, 80°C | 1-Fluoro-4-nitrobenzene + piperazine | 92 (Step 1) | N/A |
Linear (Diels-Alder) | Butadiene + ethyl acrylate, 150°C | Cyclization, decarboxylation, amination | 60 (3 steps) | 1:1 (unoptimized) |
Photoredox | [Ir] catalyst, blue LED, MeCN | Cyclohexyl bromide + piperazine | 70 | 7:1 |
N-Alkylation of the piperazine nitrogen is pivotal for molecular diversification. Transition-metal catalysis enables efficient C–N bond formation, with Pd(OAc)₂/XPhos systems facilitating arylations at 80–100°C in toluene (yields: 75–90%). Nickel catalysts (e.g., Ni(COD)₂ with dtbbpy ligands) prove superior for sterically hindered substrates, reducing homocoupling byproducts [9] [1]. For alkyl halide couplings, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic water/toluene systems, achieving 95% conversion at 60°C while minimizing piperazine dialkylation [6].
Cyclohexane ring functionalization relies on catalytic hydrogenation. Directed ortho-metalation using n-BuLi/TMEDA enables bromination at the 4-position of phenylcyclohexane, followed by Pd/C-catalyzed hydrogenation (50 psi H₂, EtOH) to yield trans-4-phenylcyclohexylamine with 98% diastereoselectivity. Ruthenium-pincer complexes facilitate asymmetric transfer hydrogenation of ketone intermediates, achieving enantiomeric excess (ee) >90% for chiral derivatives [9]. Solvent selection critically impacts selectivity: protic solvents (MeOH) favor trans-cyclohexyl products, while aprotic media (THF) increase cis isomer formation.
Table 2: Catalytic Systems for Key Transformations
Reaction Type | Catalyst System | Conditions | Conversion/Selectivity | Key Advantage |
---|---|---|---|---|
Piperazine N-Arylation | Pd(OAc)₂/XPhos, K₃PO₄ | Toluene, 100°C | 90% yield, >99% monoarylation | Broad substrate scope |
Piperazine N-Alkylation | Ni(COD)₂/dtbbpy, TBAB | Toluene/H₂O, 60°C | 95% conversion, 93% selectivity | Low homocoupling |
Cyclohexane Hydrogenation | Pd/C, H₂ (50 psi) | EtOH, 25°C | >99% trans-selectivity | Diastereocontrol |
Asymmetric Ketone Reduction | Ru-TsDPEN, HCO₂H/Et₃N | iPrOH, 40°C | 95% ee, 98% de | Chiral amine synthesis |
Salt formation via crystallization dictates the purity, stability, and morphology of 1-(4-phenyl-cyclohexyl)-piperazine hydrochloride. Anti-solvent crystallization in ethanol/ethyl acetate mixtures (1:3 v/v) yields needle-like crystals with 99.5% purity but poor flowability. In contrast, water/IPA (1:4 v/v) produces cubic crystals ideal for filtration, with residual solvent <200 ppm [9] [4]. HCl concentration critically influences polymorphism: 2M HCl in ethanol generates the thermodynamically stable Form I (mp 248–250°C), while concentrated HCl (>6M) yields metastable Form II (mp 240–242°C), which converts to Form I upon heating [8].
Seeding techniques during cooling crystallization (0.5°C/min) suppress oiling-out in high-ethanol systems. Surfactant additives (0.1% SDS) modify crystal habit, transforming needles to plates, enhancing bulk density by 30%. Process analytical technology (PAT) tools, including in-line Raman spectroscopy, monitor crystal form transitions in real-time, ensuring consistent polymorphic outcome [9].
Table 3: Crystallization Conditions and Product Characteristics
Solvent System | HCl Concentration | Crystal Habit | Purity (%) | Residual Solvent (ppm) | Polymorph |
---|---|---|---|---|---|
EtOH/EtOAc (1:3) | 2M | Needles | 99.5 | 350 (EtOAc) | Form I |
H₂O/IPA (1:4) | 6M | Cubic | 99.2 | 150 (IPA) | Form II |
MeCN/H₂O (3:1) | 4M | Plates | 99.8 | 50 (MeCN) | Form I |
EtOH + 0.1% SDS | 3M | Agglomerates | 99.6 | 180 (EtOH) | Form I |
Sustainable synthesis integrates solvent substitution, catalysis, and waste minimization. Replacement of dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in reductive amination reduces process mass intensity (PMI) by 40% while maintaining 82% yield. Similarly, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, achieves 85% conversion in SNAr reactions with 95% recycling efficiency via distillation [9] [1]. Atom-economical reactions are prioritized: reductive amination (atom economy: 89%) supersedes stoichiometric alkylations (atom economy: 51%), reducing inorganic salt waste by 60% [1].
Catalyst recycling is enabled by silica-immobilized Pd nanoparticles (Pd@SiO₂), reused 10 times in arylations with <1 ppm Pd leaching. E-factor analysis reveals solvent use accounts for 85% of total waste; closed-loop solvent recovery systems cut E-factors from 120 to 32 kg waste/kg product. Microwave-assisted synthesis (150°C, 20 min) accelerates piperazine-quinoline couplings, reducing energy consumption by 65% versus thermal methods [6] [9].
Table 4: Environmental Metrics for Optimized Processes
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
Primary Solvent | DCM, DMF | CPME, 2-MeTHF | GWP reduced 70% |
Atom Economy (Key Step) | 51% (alkylation) | 89% (reductive amination) | 75% less salt waste |
E-factor (kg waste/kg product) | 120 | 32 | 73% reduction |
Energy Consumption | 1500 kWh/kg | 525 kWh/kg (microwave) | 65% reduction |
Catalyst Reuse | None | Pd@SiO₂ (10 cycles) | 99% cost reduction |
Table 5: Key Chemical Identifiers of 1-(4-Phenyl-cyclohexyl)-piperazine Hydrochloride
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1074901-12-4 (hydrochloride) | [4] |
Molecular Formula | C₁₆H₂₄N₂·HCl | [4] |
Molecular Weight | 280.84 g/mol | [4] |
Alternate Name | 1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride | [8] |
Di-HCl Salt Formula | C₁₆H₂₄N₂·2HCl | [8] |
Di-HCl Salt Weight | 317.30 g/mol | [8] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: